

Spectroscopic Data for 4-Bromo-2-(trimethylsilyl)thiazole: A Technical Guide

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Compound of Interest

Compound Name: 4-Bromo-2-(trimethylsilyl)thiazole

Cat. No.: B028640

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-2-(trimethylsilyl)thiazole is a key heterocyclic building block in organic synthesis, particularly valued in the construction of complex thiazole-containing molecules. Its utility is prominent in the development of pharmaceuticals and agrochemicals. The strategic placement of a bromo group at the 4-position and a trimethylsilyl (TMS) group at the 2-position offers synthetic chemists a versatile platform for a variety of chemical transformations. The TMS group can activate the thiazole ring for electrophilic substitution or be replaced in cross-coupling reactions, while the bromo substituent provides a handle for introducing further molecular complexity through reactions like Suzuki or Stille couplings. A thorough understanding of its spectroscopic properties is fundamental for its correct identification, purity assessment, and for monitoring its transformations in chemical reactions. This guide provides a detailed overview of the nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopic data for **4-Bromo-2-(trimethylsilyl)thiazole**.

Molecular Structure and Properties

The structural representation and key properties of **4-Bromo-2-(trimethylsilyl)thiazole** are summarized below.

Property	Value
Chemical Formula	C ₆ H ₁₀ BrNSSi
Molecular Weight	236.20 g/mol
CAS Number	108306-53-2
Appearance	Liquid
Density	1.384 g/mL at 25 °C

Spectroscopic Data Analysis

A comprehensive analysis of the spectroscopic data is crucial for the unambiguous identification and characterization of **4-Bromo-2-(trimethylsilyl)thiazole**. While readily available, open-access experimental spectra are limited, the expected spectral features can be predicted based on the molecular structure and data from closely related compounds. The seminal work on the synthesis of silylated thiazoles by Dondoni et al. provides a foundational understanding of these molecules.[\[1\]](#)

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

The proton NMR spectrum of **4-Bromo-2-(trimethylsilyl)thiazole** is expected to be simple and highly informative.

Expected ¹H NMR Data:

Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
~7.3	Singlet	1H	H-5 (thiazole ring)
~0.3	Singlet	9H	-Si(CH ₃) ₃

Interpretation:

- **Thiazole Proton (H-5):** A single proton is attached to the thiazole ring at the 5-position. Due to the absence of adjacent protons, its signal is expected to appear as a sharp singlet. Its chemical shift will be in the aromatic region, influenced by the electron-withdrawing effects of the nitrogen and sulfur atoms and the bromine atom.
- **Trimethylsilyl Protons (-Si(CH₃)₃):** The nine protons of the three methyl groups attached to the silicon atom are chemically equivalent. Therefore, they will give rise to a single, strong singlet signal at a characteristically upfield chemical shift, typically around 0.3 ppm.

The carbon-13 NMR spectrum provides information about the carbon skeleton of the molecule.

Expected ¹³C NMR Data:

Chemical Shift (δ, ppm)	Assignment
~160	C-2 (thiazole ring)
~125	C-5 (thiazole ring)
~115	C-4 (thiazole ring)
~ -1	-Si(CH ₃) ₃

Interpretation:

- **Thiazole Carbons:** Three distinct signals are expected for the carbon atoms of the thiazole ring. The carbon atom at the 2-position (C-2), bonded to the nitrogen, sulfur, and silicon atoms, will be the most deshielded and appear at the lowest field. The carbon at the 4-position (C-4), bearing the bromine atom, will be significantly shielded compared to C-2. The carbon at the 5-position (C-5) will resonate at a chemical shift intermediate to C-2 and C-4.
- **Trimethylsilyl Carbons:** The three equivalent methyl carbons of the TMS group will exhibit a single signal at a very upfield chemical shift, typically below 0 ppm.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For **4-Bromo-2-(trimethylsilyl)thiazole**, the presence of bromine and silicon

isotopes will lead to a characteristic isotopic pattern in the mass spectrum.

Expected Mass Spectrometry Data:

m/z	Interpretation
235/237	Molecular ion peak $[M]^+$, showing the characteristic isotopic pattern for one bromine atom (^{19}Br and ^{81}Br in ~1:1 ratio).
220/222	Fragment ion corresponding to the loss of a methyl group ($[M-\text{CH}_3]^+$).
73	Fragment ion corresponding to the trimethylsilyl cation ($[\text{Si}(\text{CH}_3)_3]^+$).

Interpretation:

The mass spectrum will prominently display the molecular ion peak with its characteristic isotopic signature for a monobrominated compound. The base peak is often the trimethylsilyl cation at m/z 73, which is a very stable fragment. Another significant fragment would arise from the loss of a methyl radical from the molecular ion. PubChem provides predicted mass-to-charge ratios for various adducts which can be useful in high-resolution mass spectrometry analysis.^[2]

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule.

Expected IR Data:

Wavenumber (cm ⁻¹)	Assignment
~3100	C-H stretching (aromatic, thiazole ring)
~2960, 2900	C-H stretching (aliphatic, CH ₃ of TMS)
~1450-1550	C=C and C=N stretching (thiazole ring)
~1250	Si-C stretching (symmetric deformation of Si-(CH ₃) ₃)
~840	Si-C stretching (rocking of Si-(CH ₃) ₃)
~700-800	C-Br stretching

Interpretation:

The IR spectrum will show characteristic absorption bands for the C-H bonds of the thiazole ring and the TMS group. The vibrations of the thiazole ring will appear in the fingerprint region. The strong bands corresponding to the Si-C stretching and deformation modes of the TMS group are highly characteristic and useful for confirming its presence.

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data for **4-Bromo-2-(trimethylsilyl)thiazole**.

NMR Spectroscopy

- **Sample Preparation:** Dissolve approximately 5-10 mg of **4-Bromo-2-(trimethylsilyl)thiazole** in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
- **Instrumentation:** Use a 300 MHz or higher field NMR spectrometer.
- **¹H NMR Acquisition:** Acquire the proton spectrum using a standard pulse sequence. Use tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
- **¹³C NMR Acquisition:** Acquire the carbon spectrum using a proton-decoupled pulse sequence to obtain singlets for all carbon signals.

Mass Spectrometry

- Sample Introduction: Introduce a dilute solution of the compound in a suitable volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
- Ionization: Use electron ionization (EI) for GC-MS or electrospray ionization (ESI) for LC-MS.
- Analysis: Acquire the mass spectrum over a suitable m/z range (e.g., 50-300 amu).

Infrared Spectroscopy

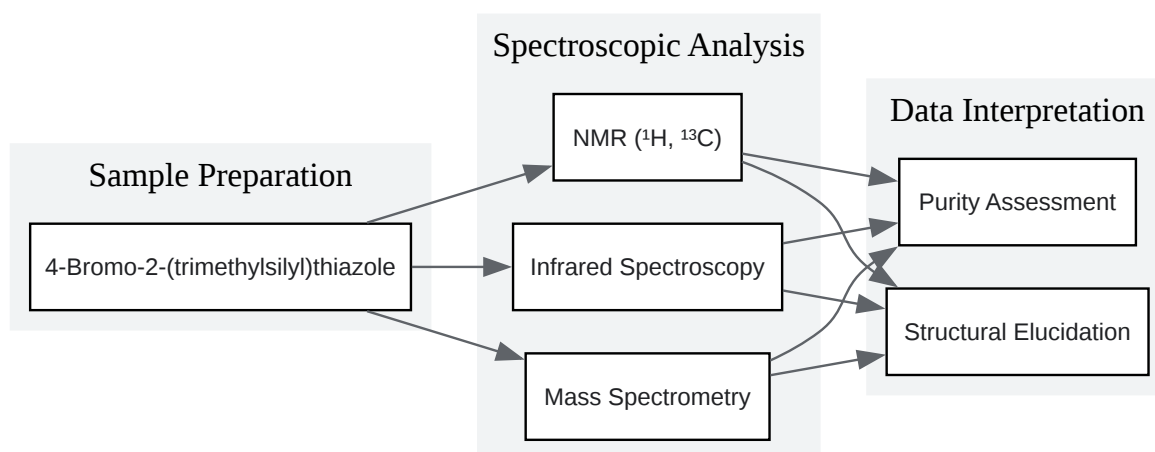
- Sample Preparation: As the compound is a liquid, a neat spectrum can be obtained by placing a thin film of the liquid between two salt plates (e.g., NaCl or KBr).
- Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.
- Acquisition: Record the spectrum over the mid-IR range (typically $4000\text{--}400\text{ cm}^{-1}$).

Visualizations

Molecular Structure of 4-Bromo-2-(trimethylsilyl)thiazole

Caption: 2D structure of **4-Bromo-2-(trimethylsilyl)thiazole**.

Spectroscopic Analysis Workflow



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Caption: General workflow for spectroscopic analysis.

Conclusion

The spectroscopic data for **4-Bromo-2-(trimethylsilyl)thiazole** provides a definitive fingerprint for its identification and characterization. The combination of NMR, MS, and IR spectroscopy allows for a complete structural elucidation and purity assessment, which are critical for its application in synthetic organic chemistry. This guide serves as a valuable resource for researchers utilizing this versatile building block in their synthetic endeavors.

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References

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